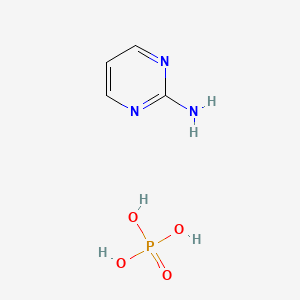

Phosphoric acid;pyrimidin-2-amine

Description

Properties

CAS No. |

63264-08-4 |

|---|---|

Molecular Formula |

C4H8N3O4P |

Molecular Weight |

193.10 g/mol |

IUPAC Name |

phosphoric acid;pyrimidin-2-amine |

InChI |

InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4) |

InChI Key |

DFNBNRPGVXBWPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)N.OP(=O)(O)O |

Origin of Product |

United States |

Crystallographic and Spectroscopic Elucidation of Supramolecular Architectures

π-Stacking Interactions in Crystal Lattices

Beyond hydrogen bonding, π-π stacking interactions are crucial in stabilizing the crystal structures of aromatic compounds. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can vary, including parallel-sandwich, parallel-displaced, and T-shaped orientations. researchgate.net

The quantification of π-π stacking is typically defined by the centroid-to-centroid distance between stacked rings and the slip angle, which describes the offset between them. Stable π-π stacking interactions generally occur at centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.net While specific crystallographic data for phosphoric acid;pyrimidin-2-amine is not available in the cited literature, analysis of related structures provides valuable context. Studies on pyridine (B92270) dimers, for example, show that the antiparallel-displaced geometry is the most stable, with a calculated binding energy of 3.97 kcal/mol and an optimal inter-ring distance. researchgate.net In cocrystals containing aminopyrimidine moieties, π-π stacking interactions between neighboring pyrimidine (B1678525) rings are commonly observed, contributing to the formation of 3D supramolecular architectures. nih.gov It is expected that the pyrimidine rings in the title compound would engage in similar stacking to stabilize the packing of the hydrogen-bonded networks.

The final three-dimensional architecture of a molecular crystal is rarely the result of a single type of interaction. Instead, it arises from a synergistic interplay between various non-covalent forces. In the supramolecular assembly of this compound, hydrogen bonding and π-stacking work in concert to direct the crystal packing.

Research on analogous systems demonstrates a clear hierarchy and cooperativity of interactions. For example, in cocrystals formed between aminopyrimidines and substituted benzoic acids, the amino-pyrimidine/carboxylic acid hydrogen bond synthon proves to be exceptionally robust, forming the primary structural motif with 100% reliability in one study. nih.gov These hydrogen-bonded assemblies then serve as building blocks that are organized into higher-order structures by weaker interactions, such as halogen bonds or π-stacking. nih.gov

A similar synergy is anticipated for this compound. The strong, directional hydrogen bonds between the phosphate (B84403) groups and the aminopyrimidine moieties would likely form the primary, most predictable structural motifs, such as chains or layers. These layers would then be stabilized and organized into a compact, three-dimensional lattice through π-stacking interactions between the pyrimidine rings of adjacent layers. This combination of orthogonal interactions—strong, directional hydrogen bonds defining a plane and weaker, dispersive π-stacking forces acting between planes—is a cornerstone of crystal engineering for creating stable and predictable solid-state structures. nih.gov

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides experimental confirmation of the functional groups and intermolecular interactions present in the crystalline salt.

FT-IR spectroscopy is particularly sensitive to changes in bond dipoles upon vibration and is an excellent tool for identifying the functional groups and hydrogen-bonding interactions in the this compound salt. The formation of the salt from its constituent acid and base leads to characteristic shifts in the vibrational frequencies of the groups involved in proton transfer and hydrogen bonding.

The spectrum of the salt is expected to show significant differences compared to the spectra of the free acid and base. The sharp O-H stretching band of an unassociated acid is replaced by a very broad and intense absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the strong O-H···N hydrogen bond formed upon proton transfer. researchgate.net The vibrations of the pyrimidine ring and its amino substituent are also altered. The N-H stretching vibrations of the primary amino group, typically seen as sharp bands around 3180-3460 cm⁻¹, would be expected to shift and broaden due to their involvement as hydrogen bond donors. ijirset.com Furthermore, the bands associated with the phosphate group (P=O and P-O stretching) would show shifts indicative of their new chemical environment within the hydrogen-bonded network. researchgate.netresearchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) This table presents expected frequencies based on data from individual components and related cocrystal structures.

| Functional Group | 2-Aminopyrimidine (B69317) (Free Base) nih.gov | Phosphoric Acid (Free Acid) researchgate.netresearchgate.net | This compound (Expected) |

| O-H Stretch (H-bonded) | N/A | ~3400 (broad) | 2500-3000 (very broad, strong) |

| N-H Stretch (Amine) | 3325, 3185 | N/A | ~3200-3400 (broadened) |

| C-H Stretch (Aromatic) | ~3050 | N/A | ~3050 |

| C=N, C=C Stretch (Ring) | 1649, 1580, 1475 | N/A | Shifted due to protonation & H-bonding |

| N-H Bend (Amine) | ~1650 | N/A | Shifted and broadened |

| P=O Stretch | N/A | ~1250 | Shifted (e.g., ~1230) |

| P-O(H) Stretch | N/A | ~1000, 900 | Shifted due to deprotonation & H-bonding |

Raman spectroscopy, which detects vibrations that cause a change in polarizability, offers complementary information to FT-IR. It is particularly effective for observing the vibrations of non-polar bonds and symmetric stretches, such as the skeletal modes of the pyrimidine ring and the symmetric vibrations of the phosphate anion.

In the Raman spectrum of this compound, the symmetric breathing modes of the pyrimidine ring would be prominent and their positions would be sensitive to the electronic changes caused by protonation and hydrogen bonding. For free 2-aminopyrimidine, characteristic ring modes appear in the Raman spectrum. nih.gov For aqueous phosphoric acid, strong Raman bands corresponding to the symmetric stretching of P-(OH)₂ (around 880-890 cm⁻¹) and the vibrations of H₂PO₄⁻ and HPO₄²⁻ species are well-documented. researchgate.netrsc.org Upon salt formation, the spectrum would be dominated by bands corresponding to the protonated pyrimidin-2-amine cation and the dihydrogen phosphate anion (H₂PO₄⁻). The symmetric P-O stretch of the H₂PO₄⁻ anion would be a key diagnostic peak. The analysis of these vibrations confirms the ionic nature of the compound and provides details about the symmetry of the phosphate group in the crystal lattice. osti.gov

Table 2: Characteristic Raman Shifts (cm⁻¹) This table presents expected frequencies based on data from individual components.

| Functional Group / Vibration | 2-Aminopyrimidine (Free Base) nih.gov | Phosphoric Acid (Aqueous) researchgate.net | This compound (Expected) |

| N-H Stretch | ~3320, 3180 | N/A | Broadened signals |

| C-H Stretch (Aromatic) | ~3060 | N/A | ~3060 |

| Ring Breathing/Stretching | ~1595, 1010, 800 | N/A | Shifted due to protonation |

| P-O(H) Symmetric Stretch | N/A | ~890 | Absent or very weak |

| H₂PO₄⁻ Symmetric P-O Stretch | N/A | ~1075 | Strong, characteristic peak |

| H₂PO₄⁻ Other Modes | N/A | Various | Present |

Correlation of Spectroscopic Data with Hydrogen Bonding

The formation of the 2-aminopyrimidinium dihydrogen phosphate salt involves a proton transfer from phosphoric acid to one of the ring nitrogen atoms of 2-aminopyrimidine. The resulting 2-aminopyrimidinium cation and dihydrogen phosphate anion are then organized into a stable crystal lattice primarily through an extensive network of hydrogen bonds. researchgate.netnih.gov Vibrational spectroscopy, particularly Infrared (IR) and Raman spectroscopy, is a powerful tool for probing these hydrogen bonding interactions, as the frequencies of stretching and bending modes of the involved functional groups are sensitive to their environment.

In the solid-state structure of 2-aminopyrimidinium dihydrogen phosphate monohydrate, the crystal packing is dominated by N-H···O and O-H···O hydrogen bonds. researchgate.netnih.gov The dihydrogen phosphate anions (H₂PO₄⁻) form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a distinct R²₂(8) ring motif. researchgate.netnih.gov These anionic clusters are further interconnected by water molecules, forming infinite layers. The 2-aminopyrimidinium cations are linked to these inorganic layers via multiple N-H···O hydrogen bonds involving both the amino group protons and the protonated pyrimidinium ring nitrogen. researchgate.netnih.gov

The vibrational spectra of the compound provide clear evidence of this extensive hydrogen bonding. A comparison of the IR and Raman spectra of the final compound with those of the starting materials (2-aminopyrimidine and phosphoric acid) reveals significant shifts in the vibrational frequencies of the N-H, O-H, and phosphate groups.

Key Vibrational Band Shifts Indicative of Hydrogen Bonding:

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Observed Shift upon H-Bonding | Reference |

| N-H (Amino group) | Stretching | 3400-3200 | Broadening and shift to lower frequency | researchgate.net |

| N-H (Pyridinium) | Stretching | ~3100 | Broadening and shift to lower frequency | researchgate.net |

| O-H (Phosphate) | Stretching | 2700-2500 | Broadening and shift to lower frequency | researchgate.net |

| P=O | Asymmetric Stretch | ~1100 | Shift in frequency | researchgate.net |

| P-O(H) | Symmetric Stretch | ~900 | Shift in frequency | researchgate.net |

The stretching vibrations of the N-H groups in the 2-aminopyrimidinium cation and the O-H groups in the dihydrogen phosphate anion are observed at lower wavenumbers and are significantly broadened compared to their non-hydrogen-bonded counterparts. This is a classic indicator of their involvement in strong hydrogen bonding interactions within the crystal lattice. Density Functional Theory (DFT) calculations have been used to support these experimental findings, correlating the calculated vibrational frequencies with the experimentally observed spectra and confirming the assignments of the bands involved in the hydrogen-bonding network. researchgate.net The influence of these extensive intermolecular hydrogen bonds is so significant that it leads to a reduction in the symmetry of the phosphate anion from its ideal Td symmetry to a lower C₂ᵥ symmetry within the crystal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For the this compound salt, ¹H, ¹³C, and ³¹P NMR provide complementary information to confirm the protonation state and characterize the electronic environment of the different nuclei within the cation and anion.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 2-aminopyrimidinium dihydrogen phosphate in a suitable deuterated solvent would confirm the proton transfer from phosphoric acid to the pyrimidine ring.

¹H NMR Analysis: Upon protonation of the pyrimidine ring, the chemical shifts of the ring protons are expected to shift downfield (to a higher ppm value) compared to neutral 2-aminopyrimidine. This is due to the increased positive charge on the heterocyclic ring, which deshields the attached protons. The protons of the amino group (-NH₂) would also be observable, and their chemical shift would be sensitive to solvent and concentration due to hydrogen bonding with the solvent or other species. The protons of the dihydrogen phosphate anion (H₂PO₄⁻) would typically appear as a broad singlet, with its chemical shift and broadness being highly dependent on pH and exchange rates.

¹³C NMR Analysis: Similarly, the ¹³C NMR spectrum would show a downfield shift for the carbon atoms of the pyrimidine ring upon protonation. The carbon atom adjacent to the newly protonated nitrogen atom would experience the most significant deshielding effect. These shifts provide unambiguous evidence of the location of protonation on the pyrimidine ring.

Expected NMR Chemical Shifts (in ppm) relative to TMS:

| Nucleus | Atom | Expected Chemical Shift Range (Free Base) | Expected Shift upon Protonation | Reference |

| ¹H | Pyrimidine Ring Protons | 6.5 - 8.5 | Downfield shift | ubc.cadocbrown.info |

| ¹H | Amino Protons (-NH₂) | Variable | Dependent on H-bonding | docbrown.info |

| ¹³C | Pyrimidine Ring Carbons | 110 - 165 | Downfield shift | nih.gov |

³¹P NMR for Phosphate Group Characterization

³¹P NMR spectroscopy is particularly useful for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. nih.govnih.gov In the case of 2-aminopyrimidinium dihydrogen phosphate, ³¹P NMR provides direct information about the state of the phosphate anion.

The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including the degree of protonation and the nature of the counter-ion. For the dihydrogen phosphate anion (H₂PO₄⁻), a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. nih.gov

The observed chemical shift for the H₂PO₄⁻ anion in the salt will be close to that of other dihydrogen phosphate species in solution. For comparison, the ³¹P NMR spectrum of ammonium (B1175870) dihydrogen phosphate in D₂O shows a signal around 0 ppm, though the exact value is pH-dependent. researchgate.net The chemical shift range for orthophosphates generally falls between approximately +10 and -10 ppm. researchgate.net The specific chemical shift value for the dihydrogen phosphate anion in this compound would provide insight into the electronic environment around the phosphorus atom as influenced by the 2-aminopyrimidinium cation.

Expected ³¹P NMR Data:

| Phosphorus Species | Expected Chemical Shift Range (ppm) | Reference |

| H₂PO₄⁻ (Dihydrogen Phosphate) | +10 to -10 | researchgate.netorganicchemistrydata.org |

The analysis of the ³¹P NMR spectrum, in conjunction with ¹H and ¹³C NMR data, provides a comprehensive picture of the ionic nature and structure of the compound in solution, complementing the detailed solid-state structural information obtained from crystallographic and vibrational spectroscopic studies.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other electronic properties with high accuracy. For the Phosphoric acid;pyrimidin-2-amine complex, DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), are instrumental in providing detailed insights. researchgate.netijcce.ac.irwjarr.com

Geometry Optimization and Energetic Landscapes

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process is critical to understanding the interaction between the phosphoric acid and the pyrimidin-2-amine molecule.

The interaction involves a proton transfer from the phosphoric acid (the acid) to the more basic nitrogen atom of the pyrimidine (B1678525) ring (the base), forming a stable salt. rug.nl The optimized geometry is characterized by strong N⁺—H···O⁻ hydrogen bonds between the protonated pyrimidin-2-aminium cation and the dihydrogen phosphate (B84403) anion. rug.nl Studies on analogous systems, such as the proton-transfer salt of diphenylphosphinic acid and 2-amino-5-chloropyridine, show that the pyridine (B92270) nitrogen atom is protonated and interacts with the phosphinate oxygen atoms via these strong hydrogen bonds. rug.nl

DFT calculations on 2-aminopyrimidine (B69317) itself have determined its optimum molecular geometry, showing a nearly planar structure. researchgate.net The introduction of phosphoric acid and subsequent proton transfer leads to specific changes in bond lengths and angles, particularly around the protonated nitrogen and the amino group of the pyrimidine ring, as well as within the phosphate group. rug.nl

Table 1: Selected Optimized Geometrical Parameters for 2-Aminopyrimidine and an Analogous Proton-Transfer Salt This table presents data from related compounds to infer the structural properties of this compound.

| Parameter | 2-Aminopyrimidine (B3LYP/6-311++G**) researchgate.net | 2-Amino-5-chloropyridinium (B1237898) Diphenylphosphinate (B8688654) (Experimental X-ray) rug.nl |

|---|---|---|

| C-N (ring, Å) | 1.341 - 1.345 | 1.334 - 1.404 |

| C-NH₂ (Å) | 1.357 | - |

| P-O (Å) | - | 1.480 - 1.513 |

| N-H···O distance (Å) | - | ~2.7 (inferred from H-bond) |

Energetic landscape studies involve mapping the potential energy surface to identify stable conformers, transition states, and energy barriers for processes like proton transfer. For phosphoric acid clusters, DFT has been used to determine the energy barriers for various proton transfer pathways, which are found to be relatively low, indicating facile proton exchange. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic properties. nih.govlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is an important parameter for molecular stability and reactivity. researchgate.net

In the this compound salt, theoretical calculations on analogous systems suggest that the HOMO is primarily localized on the electron-rich diphenylphosphinate anion, while the LUMO is centered on the electron-deficient pyridinium (B92312) cation. rug.nl This distribution facilitates the charge transfer characteristics of the complex. For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and attached groups, while the LUMO is localized over the whole molecule. researchgate.net The energy gap is a crucial indicator of reactivity; a smaller gap suggests higher reactivity. ijcce.ac.ir

Table 2: FMO Energies and Energy Gap for an Analogous Proton-Transfer Salt Data from DFT calculations on 2-amino-5-chloropyridinium diphenylphosphinate.

| Compound | E(HOMO) (eV) rug.nl | E(LUMO) (eV) rug.nl | Energy Gap (ΔE) (eV) rug.nl |

|---|---|---|---|

| 2-Amino-5-chloropyridinium diphenylphosphinate | -6.91 | -1.74 | 5.17 |

Charge Transfer Analysis

The interaction between the electron-donating phosphate anion and the electron-accepting pyrimidinium cation suggests the presence of charge-transfer characteristics. acs.org This is particularly relevant for the excited-state properties of the molecule. Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO, resulting in an intramolecular charge transfer from the anionic part (phosphate) to the cationic part (pyrimidinium). acs.org

Studies on pyrimidine-derived α-amino acids have shown that combining a π-deficient pyrimidine ring with electron-rich aryl substituents leads to compounds with strong intramolecular charge-transfer emission. nih.govacs.org The solvatochromic behavior of these compounds, where the emission wavelength shifts with solvent polarity, confirms the charge-transfer nature of the excited state. acs.orgacs.org Similar behavior would be expected for this compound, where the polar environment created by the ionic interaction stabilizes the charge-separated excited state. Natural Bond Orbital (NBO) analysis is another computational tool used to quantify charge transfer and analyze hyperconjugative interactions within the molecule. ijcce.ac.ir

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer and large differences in ground- and excited-state dipole moments are often candidates for non-linear optical (NLO) applications. nih.gov The donor-acceptor structure inherent in the this compound salt makes it a potential NLO material.

Computational DFT methods can predict NLO properties by calculating the first and second hyperpolarizabilities (β and γ). While direct calculations for the title compound are not available, studies on other donor-acceptor pyrimidine and pyrene (B120774) derivatives show that the presence of a large π-conjugated system and intramolecular charge transfer leads to significant NLO responses, such as second- and third-harmonic generation (SHG, THG). nih.gov The asymmetric nature of the this compound salt is a key prerequisite for second-order NLO activity (non-zero β).

Density of States (DOS) and Electronic Band Structure

For the compound in the solid (crystalline) state, Density of States (DOS) and electronic band structure calculations provide insight into the distribution of electronic energy levels and the electronic conductivity properties. The band structure plots the energy of the orbitals versus the k-vector in the Brillouin zone, while the DOS is the number of available electronic states at each energy level.

The top of the valence band is typically formed by the HOMO levels of the molecules in the crystal, and the bottom of the conduction band is formed by the LUMO levels. The energy difference between them is the band gap. careers360.com For molecular crystals like this compound, the intermolecular interactions, particularly the extensive hydrogen-bonding network, would influence the band structure. vulcanchem.com A large band gap would classify the material as an insulator, which is expected for such an organic salt. careers360.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. researchgate.net

For this compound, MD simulations would be invaluable for understanding:

Proton Transfer Dynamics: Simulating the movement of the proton between the phosphate and the pyrimidine ring, and between adjacent phosphate groups in a condensed phase. researchgate.net

Hydrogen Bond Network: Analyzing the formation, breaking, and fluctuations of the N—H···O hydrogen bonds that define the structure of the complex in solution or in the solid state. researchgate.net

Structural Stability: Assessing the stability of the ion pair and its complexes in different environments. Recent studies on CDK inhibitors based on a pyrimidin-2-amine scaffold have used MD simulations to confirm the stability of ligand-protein interactions. nih.govnih.gov

Transport Properties: In systems with high concentrations of phosphoric acid, MD can be used to study the diffusion coefficients of the various species, which is relevant for understanding proton conductivity. researchgate.net

Hybrid ab initio MD (AIMD) simulations, which use quantum mechanical calculations for the forces at each step, can provide a highly accurate description of processes like proton transfer and self-dissociation in phosphoric acid systems. researchgate.netresearchgate.net

Quantum Chemical Topology and Intermolecular Interactions

The crystalline structure and stability of the this compound salt are governed by a network of non-covalent interactions. Quantum chemical topology methods provide a rigorous framework for analyzing these interactions based on the electron density.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, partitions the electron density of a system to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org This analysis allows for the characterization of inter- and intramolecular interactions through the properties of bond critical points (BCPs). A BCP is a point of minimum electron density along a bond path connecting two atomic nuclei. uni-rostock.de

In the context of the 2-aminopyrimidinium dihydrogen phosphate monohydrate crystal structure, QTAIM analysis reveals the nature of the hydrogen bonds that form the supramolecular assembly. nih.gov The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the N-H···O and O-H···O hydrogen bonds allows for their classification and strength assessment. Generally, low ρ values and positive ∇²ρ values are characteristic of closed-shell interactions, which include hydrogen bonds. researchgate.net

A study on a cocrystal involving 2-aminopyrimidine and furantetracarboxylic acid demonstrated the use of QTAIM to quantify the N–H⋯O interactions that define the primary acid-aminopyrimidine synthon. nih.govrsc.org The topological parameters at the BCPs provide a quantitative measure of the strength of these hydrogen bonds, confirming the formation of a stable salt. nih.gov

Table 2: Representative QTAIM Parameters for Hydrogen Bonds

| Parameter | Interpretation | Typical Value Range for H-bonds |

| Electron Density (ρ) | Strength of the interaction | 0.002 - 0.035 a.u. |

| Laplacian of Electron Density (∇²ρ) | Nature of the interaction (closed-shell vs. shared) | 0.024 - 0.139 a.u. |

| Total Electron Energy Density (H(r)) | Degree of covalency | H(r) < 0 for significant covalent character |

Reduced Density Gradient (RDG) Isosurfaces for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is particularly useful for visualizing and characterizing non-covalent interactions (NCIs). wikipedia.org The method plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix (sign(λ₂)ρ). This generates a 2D scatter plot where different types of interactions appear as distinct spikes in low-density, low-gradient regions.

The resulting 3D isosurfaces are colored according to the value of sign(λ₂)ρ, providing a visual map of the interactions:

Blue: Strong, attractive interactions (e.g., strong hydrogen bonds).

Green: Weak, van der Waals interactions.

Red: Strong, repulsive interactions (e.g., steric clashes). researchgate.net

For the this compound salt, RDG analysis would visualize the key N-H···O hydrogen bonds between the aminopyrimidinium cation and the dihydrogen phosphate anion as prominent blue or bluish-green isosurfaces. nih.govrsc.org It would also reveal weaker C-H···O interactions and potential π-π stacking interactions between pyrimidine rings, which often appear as broader, green surfaces. researchgate.net This technique provides a clear and intuitive picture of the complete network of non-covalent forces holding the crystal lattice together. researchgate.net

The Independent Gradient Model (IGM) is another powerful method for visualizing chemical interactions. A recent refinement, IGM based on Hirshfeld partition (IGMH), offers improved visualization by using atomic densities from the more rigorous Hirshfeld partitioning scheme instead of a promolecular density approximation. nih.govchemrxiv.orgchemrxiv.org

IGMH analysis generates 3D isosurfaces of a descriptor called δg, which highlights regions of inter- and intramolecular interaction. researchgate.net A key advantage of IGM/IGMH is its ability to elegantly partition these interactions, allowing for the separate visualization of interactions between specific molecular fragments. chemrxiv.org For the title compound, this would mean one could specifically visualize the interactions between the 2-aminopyrimidinium cation and the phosphate anion, filtering out the internal interactions within each ion. The resulting isosurfaces are colored similarly to RDG plots to distinguish between attractive and repulsive interactions, providing a clear and less cluttered graphical representation of the key binding forces. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be validated against experimental data. This synergy provides a robust characterization of the molecular structure and electronic properties of the compound.

Theoretical calculations, primarily using Density Functional Theory (DFT), can accurately predict vibrational spectra (FT-IR and FT-Raman). nih.gov By calculating the harmonic vibrational frequencies of the optimized geometry of the 2-aminopyrimidinium phosphate ion pair, a theoretical spectrum can be generated. Comparison with experimental spectra, often aided by scaling the calculated frequencies to account for anharmonicity and basis set limitations, allows for a detailed assignment of the observed vibrational bands. researchgate.netcore.ac.uk For instance, the characteristic N-H stretching and bending modes of the aminopyrimidinium cation and the P-O stretching modes of the dihydrogen phosphate anion can be precisely assigned.

Similarly, Gauge-Including Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions for the protonated 2-aminopyrimidine and the associated phosphate anion can be compared with experimental NMR data to confirm the structure in solution and to understand the electronic effects of protonation and ion pairing.

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in UV-Vis spectra. urfu.ru Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net Comparing the predicted UV-Vis spectrum with the experimental one helps to understand the electronic structure, including the nature of the molecular orbitals (e.g., HOMO and LUMO) involved in the electronic transitions. researchgate.net Studies on 2-aminopyrimidine and its derivatives show good agreement between TD-DFT calculated spectra and experimental results, confirming the electronic transitions within the pyrimidine ring system. urfu.rursc.org

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for 2-Aminopyrimidine and Derivatives

| Spectroscopic Technique | Calculated Parameter | Experimental Observation | Key Findings | Reference |

| FT-IR / FT-Raman | Vibrational Frequencies | Vibrational Bands (cm⁻¹) | Good agreement allows for detailed mode assignment. | nih.govcore.ac.uk |

| NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) | GIAO method provides reliable prediction of ¹H and ¹³C shifts. | nih.gov |

| UV-Vis | Absorption Wavelengths (λmax) | Absorption Bands (nm) | TD-DFT accurately predicts electronic transitions. | urfu.rursc.org |

Simulated UV-Visible Spectra

Computational chemistry offers powerful tools to predict the electronic absorption spectra of molecules, such as the UV-Visible spectrum of 2-aminopyrimidine and its derivatives. While specific simulated UV-Visible spectra for the "this compound" salt are not extensively documented in publicly available literature, the methodology for such a simulation is well-established. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed for this purpose. researchgate.net

The process involves optimizing the ground state geometry of the molecule, in this case, the 2-aminopyrimidinium cation complexed with the dihydrogen phosphate anion. Following optimization, TD-DFT calculations are performed to determine the excitation energies and oscillator strengths of the electronic transitions. These calculations can reveal the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., π→π* or n→π* transitions) within the pyrimidine ring and the influence of the phosphate counter-ion. For related 2-aminopyrimidine salts, computational studies have been used to correlate theoretical calculations with experimental spectroscopic data. researchgate.net Such simulations are crucial for understanding the photophysical properties of the compound and for interpreting experimental spectra.

Surface-Enhanced Raman Scattering (SERS) Spectral Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive spectroscopic technique used to study molecules adsorbed on nanostructured metal surfaces. umn.eduspringernature.com SERS can provide detailed vibrational information, offering a molecular fingerprint of the analyte at very low concentrations. nih.govyoutube.com The enhancement of the Raman signal arises from both electromagnetic and chemical mechanisms. springernature.comyoutube.com

While specific SERS studies on "this compound" are not readily found, research on related molecules like 2-aminopyrimidine and various amino acids provides a framework for how such an analysis would be conducted. researchgate.netnih.gov In a hypothetical SERS analysis of 2-aminopyrimidine phosphate, the molecule would be adsorbed onto a SERS-active substrate, typically gold or silver nanoparticles. The resulting spectrum would reveal the vibrational modes of the 2-aminopyrimidinium cation.

The orientation of the molecule on the metal surface can be inferred from the enhancement of specific vibrational bands. For instance, if the molecule adsorbs via the pyrimidine ring's nitrogen atoms, the ring breathing modes would likely be strongly enhanced. If adsorption occurs through the amino group, the N-H bending and stretching modes would show significant enhancement. The presence of the phosphate anion could also influence the SERS spectrum, potentially through hydrogen bonding interactions with the adsorbed 2-aminopyrimidinium cation. The study of aminopyrimidine derivatives on metal surfaces has shown the formation of inhibitor layers, suggesting strong adsorption that would be amenable to SERS analysis. researchgate.net

Table 1: Illustrative SERS band assignments for 2-aminopyrimidine on a noble metal surface.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~700-800 | Ring breathing mode |

| ~1000-1100 | C-H in-plane bending |

| ~1200-1300 | C-N stretching |

| ~1400-1500 | Ring stretching modes |

| ~1600-1650 | NH₂ scissoring |

| ~3200-3400 | N-H stretching |

Note: This table is illustrative and based on general knowledge of pyrimidine derivatives. Actual band positions and enhancements would depend on the specific experimental conditions.

Exploration of 2 Aminopyrimidine Derivatives in Chemical Research

Design and Synthesis of Functionalized 2-Aminopyrimidines

The functionalization of the 2-aminopyrimidine (B69317) core is a key strategy for developing new molecules with tailored properties. Synthetic approaches often involve building the pyrimidine (B1678525) ring from acyclic precursors or modifying a pre-existing pyrimidine ring. researchgate.net

The introduction of various substituents onto the 2-aminopyrimidine framework is a primary method for creating chemical diversity. A common approach involves the nucleophilic substitution reaction on a pre-functionalized pyrimidine ring, such as 2-amino-4,6-dichloropyrimidine (B145751). This starting material readily reacts with a wide range of amines under solvent-free conditions to produce a library of 2-aminopyrimidine derivatives in good to excellent yields. mdpi.comsemanticscholar.orgnih.govnih.gov For instance, heating 2-amino-4,6-dichloropyrimidine with various substituted amines and triethylamine (B128534) affords the corresponding N-substituted products. mdpi.comnih.gov

Another established method is the condensation reaction between β-dicarbonyl compounds (or their synthetic equivalents like β-ketoesters) and guanidine (B92328) hydrochloride. researchgate.netrsc.org This one-step, microwave-assisted synthesis, often performed without a solvent, allows for the direct creation of 2-aminopyrimidines substituted at the 5- and 6-positions. rsc.org Furthermore, a cost-effective method has been developed involving the cyclization of ketones with nitriles, catalyzed by copper(II) chloride in the presence of a base, which tolerates a broad range of functional groups. chemistryviews.org The strategic introduction of aromatic and heterocyclic moieties, such as 3,4,5-trimethoxyphenyl (TMP) thiazole (B1198619) groups, has been employed to generate novel derivatives with specific biological aims. mdpi.com

Hybrid molecules that covalently link the 2-aminopyrimidine scaffold to other heterocyclic systems like thiadiazoles, oxadiazoles, and triazoles have been a major focus of synthetic efforts. This molecular hybridization aims to combine the properties of both heterocyclic units into a single molecule. tandfonline.comtandfonline.com

Triazoles: Pyrimidine-linked 1,2,3-triazoles are frequently synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." tandfonline.comtandfonline.com This reaction involves coupling a pyrimidine bearing an alkyne functionality with an aryl or benzyl (B1604629) azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate. tandfonline.comtandfonline.com This method is valued for its mild conditions, high yields, and simple work-up procedures. tandfonline.com Similarly, 1,2,4-triazole-pyrimidine hybrids have been synthesized by reacting a key triazole intermediate with appropriately substituted pyrimidines under weakly basic conditions. nih.govnih.gov

Thiadiazoles: Novel pyrimidine derivatives containing a 1,3,4-thiadiazole (B1197879) moiety have been designed and synthesized. frontiersin.org One synthetic route involves the glycosylation of 1,3,4-thiadiazole thiol compounds to create thioglycosides linked to substituted pyrimidines. nih.govtandfonline.comresearchgate.net

Oxadiazoles: The synthesis of pyrimidine-oxadiazole hybrids has been achieved through multi-step sequences. For example, a tetrahydropyrimidine-5-carboxylate can be converted to the corresponding carbohydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring. ijpsr.comresearchgate.net Microwave irradiation has been shown to accelerate these reactions, providing excellent yields in short timeframes. researchgate.net Other strategies involve preparing N-alkyl-2-(pyrimidine-5-carbonyl)hydrazine-1-carboxamides and subsequently cyclizing them to form N-alkyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amines. tandfonline.com

Table 1: Examples of Synthesized Pyrimidine-Linked Heterocycles

| Linked Heterocycle | Synthetic Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Propargyl-substituted pyrimidine, Aryl/benzyl azides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | tandfonline.comtandfonline.com |

| 1,2,4-Triazole | Chalcones, Thiourea | Condensation/Cyclization | nih.gov |

| 1,3,4-Thiadiazole | Pyrimidine precursors, 1,3,4-thiadiazole thiol compounds | Glycosylation | nih.govtandfonline.com |

| 1,3,4-Oxadiazole | Pyrimidine-5-carbohydrazide, Aromatic acids | Condensation/Cyclization (Microwave-assisted) | ijpsr.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgwikipedia.org By systematically modifying a compound's structure and evaluating the resulting changes in activity, researchers can identify key chemical features responsible for its function. oncodesign-services.comnih.gov Computational, or in silico, methods have become indispensable tools in these studies, enabling the prediction of molecular behavior and guiding the design of more potent and selective compounds. oncodesign-services.com

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This method allows for the visualization of molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the protein. mdpi.comsemanticscholar.org

In studies of 2-aminopyrimidine derivatives, docking simulations have been employed to predict binding modes and rationalize observed biological activities. mdpi.comnih.gov For instance, docking studies on β-glucuronidase inhibitors revealed that the presence and position of hydrogen bond donor or acceptor functionalities on the 2-aminopyrimidine derivatives are crucial for potent inhibitory activity. mdpi.comnih.gov Similarly, docking analyses have been used to probe the interactions of pyrimidine derivatives with DNA, visualizing how planar moieties might intercalate between base pairs. researchgate.net Before conducting these predictive studies, the reliability of the docking software is often validated by redocking a known co-crystallized ligand into the protein's active site to ensure the program can accurately reproduce the experimental binding pose. mdpi.com

Computational SAR studies help to build models that connect the structural features of a ligand to its activity against a specific target. oncodesign-services.com These models are crucial for lead optimization, as they guide medicinal chemists in designing new analogues with improved properties. gardp.org

For 2-aminopyrimidine derivatives, in silico studies have been instrumental in elucidating the ligand features necessary for activity against various academic targets. For example, in the development of SecA inhibitors, analogues were designed to evaluate the importance of the triazole ring and the effect of regioisomerism on the pyrimidine core. nih.gov Computational analysis of SAR can pinpoint which substituents and in which positions enhance activity. researchgate.net Studies have shown that for certain targets, the addition of aromatic groups or moieties capable of forming hydrogen bonds can significantly increase cytotoxic activity. researchgate.net By analyzing a series of compounds, researchers can identify "activity cliffs," where small structural modifications lead to a large change in biological activity, providing valuable insights for future design. oncodesign-services.com

Mechanistic Studies on Derivative Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a synthetic method. For the synthesis of substituted pyrimidines, several mechanisms have been proposed based on experimental evidence.

One proposed mechanism for the synthesis of 2-aminopyridines from enaminones involves an initial Knoevenagel condensation with malononitrile, followed by reaction with a primary amine at the nitrile group, subsequent cyclization, and a final aromatization step to yield the product. nih.gov

In the base-catalyzed cyclization of ketones with nitriles to form pyrimidines, the proposed mechanism starts with the formation of an enolic intermediate from the ketone. chemistryviews.org This intermediate then performs a nucleophilic attack on a nitrile molecule to form an imine. Following isomerization and dehydration, an enaminone ion is generated, which in turn attacks a second nitrile molecule. The final step is a cyclocondensation that yields the functionalized pyrimidine ring. chemistryviews.org

For the formation of the 2-aminopyrimidine system specifically, the classical approach is the condensation of a 1,3-dicarbonyl compound with guanidine. researchgate.net This reaction is typically performed in a polar solvent with heating in the presence of a condensing agent. researchgate.net The use of substituted guanidines allows for the direct introduction of substituents on the 2-amino group. researchgate.net These mechanistic insights are fundamental for the rational design and efficient synthesis of complex 2-aminopyrimidine derivatives.

Biginelli Reaction Derivatives

The Biginelli reaction, a one-pot cyclocondensation reaction, is a cornerstone in the synthesis of dihydropyrimidinones and their derivatives, including those of 2-aminopyrimidine. This multicomponent reaction typically involves an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea, but can be adapted to use guanidine to yield 2-aminopyrimidine derivatives. units.it The reaction has been a subject of intense study due to the therapeutic potential of its products, which have shown promise as antitumor, antibacterial, antiviral, and anti-inflammatory agents. nih.gov

Microwave-assisted synthesis has emerged as a practical and efficient method for conducting the Biginelli reaction with guanidine, offering advantages such as shorter reaction times and the avoidance of high-boiling solvents. units.it This approach has broadened the scope of the reaction, making it applicable to a wider range of aldehydes and 1,3-dicarbonyl compounds. units.it Research has demonstrated the synthesis of various 2-amino-1,4-dihydropyrimidines starting from components like guanidine hydrochloride, benzaldehyde, and ethyl acetoacetate (B1235776), with catalysts such as SnCl₂·2H₂O or NaHCO₃ under ultrasonic irradiation. nih.gov

Recent advancements have also explored the amination of Biginelli reaction products to synthesize 2-aminopyrimidines. For instance, methanobenzo[g] vulcanchem.comunits.itresearchgate.netoxadiazocines and methanonaphtho[2,3-g] vulcanchem.comunits.itresearchgate.netoxadiazocines, synthesized via a Biginelli reaction with thiourea, have been converted to 2-morpholinyl-substituted pyrimidines through a process involving alkylation and subsequent nucleophilic substitution. researchgate.net This multi-step synthesis highlights a novel route to obtaining highly sought-after 2-amino-substituted pyrimidines. researchgate.net

Table 1: Examples of 2-Aminopyrimidine Derivatives via Biginelli-Related Reactions

| Starting Materials | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Guanidine HCl, Benzaldehyde, Ethyl acetoacetate | DMF, SnCl₂·2H₂O or NaHCO₃, Ultrasonic irradiation | 2-Amino-1,4-dihydropyrimidines | nih.gov |

| Aromatic aldehydes, Ethyl cyanoacetate, Guanidine hydrochloride | Alkaline ethanol | 2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines | nih.gov |

| Aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), Urea/Thiourea | Microwave irradiation, solvent-free | Quinolines | nih.gov |

| Guanidine hydrochloride, Aldehydes, β-Dicarbonyl compounds | Microwave irradiation, Alcohol at 120 °C | Functionalized 2-amino-3,4-dihydropyrimidines | units.it |

| Thiourea, Acetoacetic ester/Acetylacetone, Salicylaldehyde/2-hydroxy-1-naphthaldehyde | Acidic catalysis, Microwave irradiation, followed by alkylation and nucleophilic substitution | 2-Morpholinyl-substituted pyrimidines | researchgate.net |

Nucleophilic Substitution Reactions in Pyrimidine Synthesis

Nucleophilic substitution is a fundamental and versatile method for the synthesis of 2-aminopyrimidine derivatives. A common strategy involves the reaction of a pyrimidine core bearing a suitable leaving group, such as a halogen, with a nucleophilic amine.

A prominent example is the synthesis of a series of 2-aminopyrimidine derivatives through the fusion of commercially available 2-amino-4,6-dichloropyrimidine with a variety of amines. mdpi.comnih.gov This reaction is efficiently carried out in the presence of triethylamine under solvent-free and catalyst-free conditions at elevated temperatures (80–90 °C), resulting in good to excellent yields of the desired products. mdpi.comnih.govresearchgate.net The resulting compounds have been evaluated for their biological activities, such as the inhibition of β-glucuronidase, an enzyme linked to various pathological conditions. mdpi.comnih.govresearchgate.net

The structure-activity relationship of these synthesized derivatives has been a key area of investigation. For instance, in a study of β-glucuronidase inhibitors, the nature of the substituent introduced via the nucleophilic substitution reaction was found to be crucial for the inhibitory activity. mdpi.com Specifically, compound 24 in the study, which features a particular substitution pattern, exhibited significantly superior activity compared to the standard inhibitor, D-saccharic acid 1,4-lactone. mdpi.comnih.gov Molecular docking studies have further elucidated the binding modes of these compounds, indicating that the presence of donor or acceptor functionalities is important for potent inhibition. mdpi.com

The reaction pathway of nucleophilic substitution can be influenced by the reaction conditions. For example, the reaction of a nucleophilic amino group with phenacyl bromide can proceed via either a condensation reaction to form an imine or an SN2 alkylation reaction. nih.gov The SN2 pathway is favored under basic conditions, which neutralize the leaving group. nih.gov

Table 2: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution

| Pyrimidine Substrate | Nucleophile (Amine) | Reaction Conditions | Product Series | Key Finding | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Various amines | Triethylamine, 80–90 °C, solvent-free, catalyst-free | 2-Aminopyrimidine derivatives 1–27 | Compound 24 showed potent β-glucuronidase inhibitory activity (IC₅₀ = 2.8 ± 0.10 µM). | mdpi.comnih.govresearchgate.net |

| 5,6-Diamino-1-methylthiouracil | Phenacyl bromide and p-nitrophenacyl bromide | Fusion conditions, DMF | S-alkylated pyrimidin-4-one derivatives | Reaction pathway (condensation vs. SN2) is condition-dependent. | nih.gov |

Catalytic and Materials Science Applications of Phosphoric Acid;pyrimidin 2 Amine Context

Role in Heterogeneous and Homogeneous Catalysis

The combination of phosphoric acid and pyrimidine (B1678525) moieties is significant in both homogeneous and heterogeneous catalysis, enabling a variety of chemical transformations.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations. researchgate.netnih.gov These catalysts are particularly effective in reactions involving imines, due to their ability to act as chiral Brønsted acids. researchgate.net In the context of pyrimidine synthesis, CPAs facilitate the asymmetric construction of complex heterocyclic structures. For instance, a highly efficient enantioselective [4+2] cycloaddition for synthesizing benzothiazolopyrimidines has been developed using a chiral phosphoric acid catalyst. rsc.org This reaction, involving 2-benzothiazolimines and enecarbamates, yields products with three contiguous stereogenic centers in high yields and with excellent diastereo- and enantioselectivities. rsc.org

The catalytic cycle is believed to involve the activation of the electrophilic partner by the phosphoric acid through hydrogen bonding, which creates a well-defined chiral environment for the nucleophilic attack. The choice of the chiral backbone of the phosphoric acid, often derived from BINOL or H8-BINOL, is crucial for achieving high levels of stereocontrol. researchgate.net The bulky substituents on the chiral scaffold of the CPA can enhance the yield and selectivity by promoting catalyst turnover. rsc.org Research has demonstrated the successful synthesis of various nitrogen-containing heterocycles using this methodology, highlighting the versatility of CPAs in asymmetric synthesis. researchgate.netrsc.org

| Catalyst | Reaction Type | Substrates | Product | Stereoselectivity | Reference |

| Chiral Phosphoric Acid 1c | [4+2] Cycloaddition | 2-Benzothioazolimines, Enecarbamates | Benzothiazolopyrimidines | d.r. > 98:2, up to >99% ee | rsc.org |

| Chiral Phosphoric Acid CPA 16 | Enantioselective reaction | Azonaphthalene, Pyrazolone | Axially Chiral Pyrazole Derivatives | up to 98% ee | nih.gov |

| Chiral Phosphoric Acid CPA 2 | Atroposelective Cyclodehydration | N¹-(aryl)benzene-1,2-diamines, Multicarbonyl compounds | Axially Chiral N-arylbenzimidazoles | up to 98% ee | nih.gov |

Metal-Organic Frameworks (MOFs) are crystalline porous materials that can be functionalized to act as heterogeneous catalysts. nih.govnih.gov Introducing phosphoric acid groups into the MOF structure creates solid Brønsted acid catalysts with high surface area and tunable porosity. nih.govresearchgate.net This functionalization can be achieved through post-synthetic modification, where the intact MOF structure is chemically altered. nih.govacs.org For example, bimetallic MOFs, such as those based on Fe and Co, have been decorated with phosphorous acid tags, creating acidic sites that enhance their catalytic activity for the synthesis of pyrazolo[4,3-e]pyridine derivatives. nih.govacs.org

| MOF Catalyst | Functional Group | Metals | Application | Key Finding | Reference |

| MIL-88B(Fe₂/Co)-N(CH₂PO₃H₂)₂ | Phosphorous Acid | Fe, Co | Synthesis of pyrazolo[4,3-e]pyridines | Bimetallic structure enhances stability and synergistic catalytic properties. | nih.govacs.org |

| Zr-MOF-P | Phosphoric Acid | Zr | Photo-oxidation of sulfides | High selectivity and reactivity under white light illumination. | nih.gov |

| 1%Pt/MIL-101 (P-modified) | Phosphoric Acid | Pt | Hydro-deoxygenation of oleic acid | Enhanced catalytic performance and stability. | researchgate.net |

Supramolecular Materials with Proton Conducting Properties

The formation of hydrogen-bonded networks between phosphoric acid and pyrimidin-2-amine can give rise to supramolecular materials with potential applications as proton conductors.

The design of effective proton-conducting materials relies on the creation of continuous pathways for proton transport. mdpi.com Hydrogen-bonded chains are a fundamental design principle for achieving this. rsc.orgnih.gov The Grotthuss mechanism, where protons hop along a hydrogen-bond network, is a common mode of proton conduction in such materials. mdpi.comrsc.org

For a material composed of phosphoric acid and pyrimidin-2-amine, the acidic P-OH groups of phosphoric acid can act as proton donors, while the nitrogen atoms of the pyrimidine ring can act as proton acceptors. This donor-acceptor relationship facilitates the formation of extensive hydrogen-bonded chains. The efficiency of proton conduction is influenced by several factors, including the density and connectivity of the hydrogen bonds. rsc.org A higher number of hydrogen bonds within the structure generally leads to better proton conductivity, especially at high relative humidity. rsc.org The presence of water molecules can further enhance proton conductivity by bridging the primary components and expanding the hydrogen-bond network. mdpi.com The formation of additional hydrogen bonds with water or other proton carriers like H₃O⁺ can create more extensive pathways for proton movement. mdpi.com

Corrosion Inhibition Mechanisms

Pyrimidine derivatives, including salts formed with phosphoric acid, are effective corrosion inhibitors for various metals, particularly in acidic environments. researchgate.netresearchgate.net

The primary mechanism of corrosion inhibition by pyrimidine derivatives is the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. rsc.orgelectrochemsci.org This adsorption process hinders the cathodic and/or anodic reactions of corrosion. researchgate.net The adsorption can occur through several modes: electrostatic attraction between the charged metal surface and the protonated inhibitor molecule, interaction of the unshared electron pairs on the nitrogen atoms with the metal, and interaction of the π-electrons of the pyrimidine ring with the d-orbitals of the metal. electrochemsci.org

The efficiency of a pyrimidine derivative as a corrosion inhibitor is dependent on its chemical structure, the concentration of the inhibitor, and the nature of the acidic medium. electrochemsci.orgnih.gov The presence of heteroatoms like nitrogen and the aromaticity of the pyrimidine ring are crucial for effective adsorption. researchgate.netresearchgate.net The adsorption of these inhibitors on metal surfaces like steel often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor on the surface. rsc.orgelectrochemsci.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors and to elucidate the adsorption mechanism. rsc.orgelectrochemsci.org

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Adsorption Isotherm | Reference |

| Pyrimidine-2-thione derivatives | Mild Steel | 1.0 M H₂SO₄ | Not specified, but effective | Langmuir | rsc.org |

| 2,6-Dimethylpyrimidine-2-amine and derivatives | Carbon Steel | 2 M HCl | Increases with concentration | Langmuir | electrochemsci.org |

| New pyrimidinone derivatives | Copper | Nitric Acid | up to 89.59% | Langmuir | nih.gov |

Quantum Chemical Descriptors in Corrosion Inhibition Studies

The combination of pyrimidin-2-amine with phosphoric acid creates a salt with potential applications as a corrosion inhibitor. The efficacy of such organic inhibitors is increasingly being predicted and understood through the use of computational chemistry, particularly Density Functional Theory (DFT). nih.gov These theoretical methods provide molecular-level insights into the inhibitor-metal interactions, offering a cost-effective and time-efficient alternative to extensive experimental investigations. mdpi.com

Several quantum chemical descriptors are calculated to predict the inhibition efficiency and mechanism of a molecule. These parameters, derived from the molecule's electronic structure, help to elucidate its interaction with the metal surface. nih.gov

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the electron-donating ability of the molecule. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. nih.gov For amine compounds, the E_HOMO is a key indicator of their ability to adsorb on the metal surface. mdpi.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons from the metal surface. A lower E_LUMO value suggests a greater electron-accepting capacity, which contributes to the formation of feedback bonds. nih.gov

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of the stability of the inhibitor-metal complex. A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger adsorption on the metal surface. nih.gov

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface due to enhanced electrostatic interactions. nih.gov

Global Reactivity Descriptors: Other parameters like electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN) are also used to characterize the inhibitor. nih.govnih.gov For instance, ΔN quantifies the electron flow between the inhibitor and the metal surface; a positive value indicates that the molecule acts as an electron donor. nih.gov

In the context of phosphoric acid;pyrimidin-2-amine, the pyrimidin-2-amine cation would be the primary component interacting with the metal surface. Pyrimidine derivatives are known to be effective corrosion inhibitors due to the presence of nitrogen atoms and the aromatic ring, which act as adsorption centers. researchgate.netacs.org DFT studies on similar heterocyclic compounds show that the inhibitor molecule adsorbs onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. elsevierpure.com The protonated amine group would facilitate strong electrostatic interaction with a negatively charged metal surface, while the phosphate (B84403) anion could also participate in forming a protective phosphate layer. Theoretical analyses of aliphatic amines have shown that protonation can alter the nature of the coordination bond formed with the protected metal surface. nih.govmdpi.com

Table 1: Key Quantum Chemical Descriptors and Their Role in Corrosion Inhibition

| Descriptor | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Indicates the electron-donating ability of the inhibitor. Higher values suggest better inhibition. |

| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Indicates the electron-accepting ability of the inhibitor. Lower values are favorable for back-donation. |

| Energy Gap | ΔE | Represents the reactivity of the inhibitor. Lower values typically lead to higher inhibition efficiency. |

| Dipole Moment | μ | Influences the adsorption process through electrostatic interactions. |

| Electronegativity | χ | Measures the tendency of the molecule to attract electrons. |

| Global Hardness | η | Measures the resistance of the molecule to change its electron configuration. |

| Fraction of Electrons Transferred | ΔN | Quantifies the number of electrons transferred from the inhibitor to the metal surface. |

Prebiotic Chemical Evolution and Biologically Relevant Molecule Formation

Role of Phosphoric Acid Salts in Amino Acid Oligomerization

Phosphates are considered a fundamental component of the prebiotic soup from which life emerged. researchgate.net Beyond their role in forming the backbone of RNA, recent studies have demonstrated the catalytic prowess of phosphoric acid in the prebiotic synthesis of peptides. Research has shown that phosphoric acid salts of amino acids can serve as a source for oligopeptides under conditions plausible for the early Earth. researchgate.net

In a notable study, researchers demonstrated that drying highly diluted acidic solutions containing amino acids (such as glycine, arginine, and histidine) and phosphoric acid at approximately 80°C led to the formation of crystalline amino acid:phosphoric acid salts. Subsequent heating of these crystalline materials to 100°C for one to three days resulted in the formation of oligopeptides. researchgate.net

The outcomes varied significantly depending on the amino acid:

Glycine salts polymerized into remarkably long chains, with oligoglycines consisting of up to 24 monomeric units being detected.

Arginine and Histidine salts also underwent polymerization, but formed only shorter oligomers, up to trimers. researchgate.net

The proposed mechanism highlights two key factors. First, chains of phosphoric acid act as excellent proton-transfer catalysts, facilitating the dehydration reaction required for peptide bond formation. Second, the crystalline arrangement of the amino acid:phosphoric acid salt is crucial. This ordered structure may help overcome the tendency towards the formation of cyclic oligomers, a common bottleneck in prebiotic polymerization that prevents further chain elongation. researchgate.net This process represents a viable pathway for generating the first peptide sequences in environments like mild acidic hydrothermal fields on the early Earth. researchgate.net Furthermore, work by other research groups has shown that histidyl peptides can catalyze phosphorylation reactions, underscoring the potential for a synergistic relationship between peptides and phosphate in prebiotic systems. nih.gov

Table 2: Oligomerization of Amino Acid:Phosphoric Acid Salts

| Amino Acid | Experimental Conditions | Maximum Oligomer Length Observed |

| Glycine | Heating of crystalline salt at 100°C for 1-3 days | 24 units (Gly₂₄) |

| L-Arginine | Heating of crystalline salt at 100°C for 1-3 days | 3 units (Trimer) |

| L-Histidine | Heating of crystalline salt at 100°C for 1-3 days | 3 units (Trimer) |

| Data sourced from Šponer et al. (2024) researchgate.net |

Computational Studies on Prebiotic Amino Acid Synthesis Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the plausibility of various proposed prebiotic synthesis routes for essential biomolecules like amino acids. kuleuven.bemdpi.com These studies provide insights into reaction mechanisms and energy barriers that are difficult to probe experimentally.

One significant area of investigation has been the synthesis of amino acids from α-keto acids. A computational analysis using DFT was performed on a proposed mechanism where dinucleotide species catalyze the formation of amino acids from their corresponding α-keto acids. The results showed that this hypothesis is plausible, and the calculations detailed the structures of intermediates and transition states. This work suggests that interactions between the keto acid and the dinucleotide catalyst could influence the reaction's energy profile, potentially leading to the selectivity needed for early metabolic systems. kuleuven.bemdpi.com

Another challenge in prebiotic chemistry is the "pH problem," where the optimal conditions for nucleotide synthesis (pH < 7) are incompatible with traditional amino acid synthesis routes like the Strecker reaction (pH > 9). Research has explored this issue, proposing a modified Strecker reaction involving diamidophosphate (B1260613) (DAP). This pathway allows for the synthesis of N-phosphoroaminonitriles at a neutral pH of 7, effectively bridging the gap between prebiotic nucleotide and amino acid chemistry. The formation of a phosphorylated amino acid derivative in this process is particularly noteworthy, as phosphate is the universal energy currency in modern biology. ucl.ac.uk

Computational studies have also been applied to other aspects of prebiotic chemistry, such as the formation of purine (B94841) and pyrimidine nucleosides from nucleobases and phosphorylated sugars under prebiotically plausible conditions. pnas.org By calculating the properties and reactivity of molecules, computational chemistry helps to refine our understanding of how the building blocks of life, including amino acids and their precursors, could have formed and evolved on the early Earth. kuleuven.bemdpi.com

Q & A

Q. What are the recommended methods for synthesizing pyrimidin-2-amine derivatives for structure-activity studies?

Pyrimidin-2-amine derivatives can be synthesized via Sonogashira coupling or Suzuki-Miyaura coupling using 2-amino-5-iodopyrimidine as a precursor. For example:

- Sonogashira coupling : React with terminal alkynes (e.g., hex-1-yne) using PdCl₂(PPh₃)₂ as a catalyst, CuI as a co-catalyst, and triethylamine as a base under reflux in THF .

- Suzuki coupling : React with aryl boronic acids (e.g., naphthalen-1-ylboronic acid) in the presence of PdCl₂(PPh₃)₂ and K₂CO₃ in a water/ethanol solvent system at 80°C .

Q. Typical Data :

| Derivative | Yield (%) | Melting Point (°C) |

|---|---|---|

| 5-(Hex-1-ynyl)pyrimidin-2-amine | 99 | 147–149 |

| 5-(Naphthalen-1-yl)pyrimidin-2-amine | 85 | 182–184 |

Q. How can phosphoric acid impurities be removed during purification for high-purity research applications?

Phosphoric acid purification methods include:

- Chemical precipitation : Iron removal via Fe³⁺ precipitation at pH 2.5–3.0 using oxalic acid .

- Nanofiltration : Acid-stable layer-by-layer membranes (e.g., polyethylenimine/polyacrylic acid) achieve >95% rejection of metal ions at 40°C .

Q. Key Metrics :

| Method | Purity Achieved | Metal Ion Rejection Efficiency |

|---|---|---|

| Chemical precipitation | 99.5% | Fe³⁺: 98% |

| Nanofiltration | 99.9% | Multiple ions: >95% |

Q. What analytical techniques are critical for characterizing pyrimidin-2-amine co-crystals?

- Single-crystal X-ray diffraction (SCXRD) : Resolves hydrogen-bonding motifs (e.g., N–H⋯O bonds with distances of 2.966–3.006 Å in pyrimidin-2-amine–carboxylic acid co-crystals) .

- FT-IR spectroscopy : Identifies supramolecular synthons via O–H (3167 cm⁻¹) and carbonyl (1685 cm⁻¹) stretching bands .

Advanced Research Questions

Q. How can researchers design co-crystals of pyrimidin-2-amine for controlled supramolecular assembly?

Co-crystal design relies on synthon hierarchy :

Heterosynthon preference : Pyrimidin-2-amine preferentially forms N–H⋯O/O–H⋯N bonds with carboxylic acids over homosynthons (N–H⋯N), as shown in co-crystals with 1-phenylcyclopentane-1-carboxylic acid .

Solvent selection : Use ethyl acetate or acetonitrile for slow evaporation to ensure stoichiometric 1:1 co-crystal formation .

Q. Structural Insight :

Q. How can contradictions in reaction yields for pyrimidin-2-amine derivatives be resolved?

Contradictions often arise from catalyst deactivation or side reactions . Mitigation strategies include:

Q. Case Study :

Q. What computational approaches validate acid-aminopyrimidine interactions in co-crystals?

- Density Functional Theory (DFT) : Calculates hydrogen bond energies (e.g., O–H⋯N interactions at −25 kcal/mol in furan tetracarboxylate-2-aminopyrimidinium salts) .

- Cambridge Structural Database (CSD) analysis : Identifies recurring motifs (e.g., 123 reported carboxylic acid–aminopyrimidine synthons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.